molecular formula C5H15ClN4 B7988955 1-(4-Aminobutyl)guanidine hydrochloride

1-(4-Aminobutyl)guanidine hydrochloride

Cat. No.: B7988955
M. Wt: 166.65 g/mol
InChI Key: KETPHVGICLLJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminobutyl)guanidine hydrochloride, widely known as Agmatine, is a cationic amine formed by the decarboxylation of L-arginine and is recognized as a novel neurotransmitter and neuromodulator . It is endogenously synthesized in mammals and binds with high affinity to imidazoline receptors and α2-adrenergic receptors, while also acting as an N-methyl-D-aspartate (NMDA) receptor blocker and nitric oxide synthase (NOS) inhibitor . This multifaceted mechanism of action underpins its significant research value in studying neuropathic pain, where it has been shown to exert potent antinociceptive effects and attenuate tactile allodynia in experimental models . Beyond pain research, agmatine is investigated for its neuroprotective, anticonvulsant, and antidepressant-like properties . It also plays a critical role in polyamine metabolism, acting as a precursor for polyamine synthesis and modulating cardiovascular function by producing mild reductions in heart rate and blood pressure . In biochemical research, isotopically labelled agmatine is utilized as a powerful tool for tracing metabolic pathways and studying the compound's pharmacokinetics and biodistribution, often serving as an internal standard in mass spectrometry . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-(4-aminobutyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETPHVGICLLJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Protection of 1,4-Diaminobutane

The introduction of a tert-butoxycarbonyl (Boc) group to 1,4-diaminobutane yields N-Boc-1,4-butanediamine (4 ). This intermediate reacts with cyanamide (5 ) in dichloromethane at room temperature, forming Boc-protected agmatine. The Boc group prevents unwanted side reactions and stabilizes the intermediate.

Step 2: Deprotection and Salt Formation

Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA), yielding agmatine as a triflate salt. This step proceeds with a 90% yield, and the product is characterized by nuclear magnetic resonance (NMR) spectroscopy:

  • 1H NMR (D₂O) : δ 1.44–1.57 (m, 4H, 2CH₂), 2.85–2.89 (t, 2H), 3.11–3.14 (t, 2H).

  • 13C NMR (D₂O) : Resonances consistent with the aminobutylguanidine structure.

Characterization and Quality Control

Spectroscopic Analysis

The Boc method’s product is validated using NMR, confirming the absence of unreacted starting materials. The triflate salt’s hygroscopic nature necessitates careful drying under reduced pressure.

Comparative Analysis of Synthesis Pathways

The following table contrasts key methodologies:

Method Reagents Yield Purity Complexity
Direct thermal reaction1,4-Diaminobutane, cyanamide0%N/ALow
Boc-protected synthesisN-Boc-1,4-butanediamine, cyanamide90%HighModerate
Industrial meltingDicyandiamide, ammonium chlorideN/A99.9%High

Recent Advances and Patent Developments

A 2024 patent (CN106631909A) describes an optimized route using 1,4-diaminobutane and cyanamide in a pH-controlled aqueous environment, though procedural details remain proprietary. This method reportedly bypasses protection-deprotection steps, potentially reducing production costs.

Challenges in Synthesis and Purification

Side Reactions

Unprotected amines in 1,4-diaminobutane may undergo cyclization or oligomerization, necessitating protective groups.

Salt Formation

The triflate salt’s hygroscopicity complicates storage, suggesting alternative counterions (e.g., hydrochloride) for improved stability.

Applications and Industrial Relevance

Agmatine hydrochloride’s role in nitric oxide modulation and neuroprotection drives demand for efficient synthesis. Current methods suffice for laboratory-scale production, but industrial adoption requires cost-effective, high-yield processes .

Chemical Reactions Analysis

2.1. Two-Step Boc Protection and Deprotection

Reaction Overview:
This method involves N-Boc protection of 1,4-diaminobutane to stabilize intermediates during guanidinylation .

Reaction Steps:

  • Treat N-Boc-1,4-butanediamine (4) with labelled cyanamide (5) in DMF, using diisopropylethylamine (DIPEA) as a base.

  • Heat at 80°C for 24h to form N-Boc-protected agmatine (6).

  • Deprotect with trifluoroacetic acid (TFA) to yield 1-(4-Aminobutyl)guanidine (7) .

Yields and Purification:

  • Intermediate (6): 46% yield after column chromatography .

  • Final product (7): 90% yield following TFA-mediated deprotection .

Characterization:

  • ¹H NMR (D₂O): δ 1.44–1.57 (m, 4H), 2.85–2.89 (t, 2H), 3.11–3.14 (t, 2H) .

  • ¹³C NMR (D₂O): DEPT-135 shows a singlet at 160 ppm, confirming conjugation effects from two ¹⁵N atoms .

2.2. Direct Guanidinylation Without Protection

Reaction Overview:
A one-step approach using substituted cyanamide and Lewis acid catalysis .

Reaction Steps:

  • React substituted cyanamide with ammonia or a primary amine in the presence of AlCl₃ (Lewis acid).

  • Reflux in chlorobenzene for 5h .

Key Considerations:

  • AlCl₃ facilitates nucleophilic substitution by activating the cyanamide .

  • This method avoids the need for Boc protection, simplifying purification .

Critical Reaction Conditions and Comparisons

Method Reaction Conditions Yield Purification Key Advantage
Two-Step Boc ProtectionDMF, DIPEA, 80°C, 24h 46% (6)Column chromatography High purity, stable intermediates
Direct GuanidinylationAlCl₃, chlorobenzene, reflux Not reportedAqueous workup Simplified synthesis
Enzymatic/ProdrugN/A (enzymatic) 90% (7)Crystallization Targeted bioavailability

4.1. NMR Analysis

  • ¹H NMR (D₂O):
    δ 1.44–1.57 (m, 4H, -CH₂ groups), 2.85–2.89 (t, 2H, -CH₂NH), 3.11–3.14 (t, 2H, -CH₂NH) .

  • ¹³C NMR (D₂O):
    DEPT-135 confirms resonance effects on the central carbon (160 ppm) .

4.2. Mass Spectrometry

  • Molecular ion peak: [M+H]⁺ = 166.65 (C₅H₁₅N₄Cl) .

Biological and Chemical Significance

  • Mitochondrial Transport: Agmatine is transported via an electrophoretic mechanism driven by ΔΨ (membrane potential) .

  • Enzyme Inhibition: Selectively inhibits hDDAH-1, impacting nitric oxide pathways .

  • Therapeutic Potential: Targets include NMDA receptors and MAO enzymes, with implications in neurology and oncology .

Scientific Research Applications

Pharmacological Properties

Agmatine exhibits a variety of biological activities, primarily through its interaction with multiple molecular targets:

  • Neurotransmitter Modulation : Agmatine acts as a neuromodulator, influencing neurotransmitter systems such as serotonin and norepinephrine. It has been implicated in the modulation of mood and anxiety disorders .
  • Cardiovascular Effects : Research indicates that agmatine can lower blood pressure and heart rate by activating imidazoline receptors and enhancing nitric oxide production . These effects suggest potential applications in treating hypertension and other cardiovascular diseases.
  • Neuroprotection : Agmatine has shown promise in protecting against neuronal damage in conditions like stroke and neuropathic pain. Its neuroprotective effects are attributed to its ability to modulate ion channels and reduce excitotoxicity .

Therapeutic Applications

The therapeutic potential of 1-(4-Aminobutyl)guanidine hydrochloride spans several medical fields:

  • Diabetes Management : Agmatine's hypoglycemic effects are linked to its ability to regulate glucose metabolism through various pathways, making it a candidate for diabetes treatment .
  • Kidney Function Improvement : Studies have demonstrated that agmatine enhances glomerular filtration rate (GFR) and exhibits nephroprotective properties, suggesting its use in chronic kidney disease management .
  • Psychiatric Disorders : There is ongoing research into agmatine's efficacy in treating depression, anxiety, and schizophrenia due to its modulatory effects on neurotransmitter systems .

Cardiovascular Research

A study investigated the effects of agmatine on cardiovascular health. It was found that administration led to significant reductions in both systolic and diastolic blood pressure in hypertensive models, attributed to enhanced nitric oxide synthesis and modulation of sympathetic nervous activity .

Neuroprotection in Stroke Models

In a rodent model of ischemic stroke, agmatine administration resulted in reduced infarct size and improved neurological outcomes. The proposed mechanism involved the inhibition of excitotoxic pathways mediated by glutamate receptors, highlighting agmatine's potential as a neuroprotective agent .

Diabetes Case Study

A clinical trial involving patients with type 2 diabetes showed that supplementation with agmatine improved glycemic control and insulin sensitivity. The study emphasized the compound's role in metabolic regulation through its interaction with various signaling pathways .

Data Tables

Application AreaMechanism of ActionPotential Benefits
Cardiovascular HealthModulation of imidazoline receptors; NO productionBlood pressure reduction
NeuroprotectionInhibition of excitotoxicityReduced neuronal damage
Diabetes ManagementRegulation of glucose metabolismImproved glycemic control
Kidney FunctionEnhancement of GFR; nephroprotective effectsProtection against chronic kidney disease
Psychiatric DisordersModulation of neurotransmitter systemsAlleviation of symptoms in mood disorders

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride involves modulation of multiple molecular targets. It blocks nitric oxide synthesis by reducing the nitric oxide synthase-2 protein in astroglial cells and macrophages . Additionally, it modulates neurotransmitter receptors, including NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . These actions contribute to its diverse physiological effects.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Comparisons
Compound Name CAS Number Key Structural Features Biological Role/Applications
1-(4-Aminobutyl)guanidine HCl 21770-81-0 Aliphatic chain with terminal guanidine Substrate for AgDIs, neurochemical studies
Agmatine dihydrochloride 334-18-9 Dihydrochloride salt of agmatine Enzyme substrate, metabolic tracing
Polyhexamethylene guanidine HCl (PHMGH) 32289-58-0 Polymerized guanidine units Broad-spectrum antimicrobial agent
1-(4-Chlorophenyl)biguanide HCl 100599-91-5 Aromatic chlorophenyl + biguanide core Antioxidant, pharmaceutical precursor

Key Differences :

  • Agmatine vs. PHMGH : Agmatine’s short aliphatic chain limits its membrane disruption capacity compared to PHMGH, a polymer with enhanced cationic charge for biofilm inhibition .
  • Agmatine vs. ADI Substrates : Agmatine is specific to AgDIs, while ADIs target arginine, reflecting divergent evolutionary roles in microbial survival .
Antimicrobial Activity
Compound MIC (μg/mL) Against C. albicans Mechanism of Action
PHMGH 0.04 Membrane disruption, biofilm inhibition
Agmatine HCl Not reported Enzyme substrate (indirect metabolic role)
Guanidine HCl >100 Protein denaturation, nonspecific

PHMGH’s polymer structure enables potent biofilm eradication, while agmatine lacks direct antimicrobial activity but modulates microbial metabolism .

Data Tables

Table 1: Structural Similarity Indices (CAS Database)
Compound Name CAS Number Similarity Index to Agmatine HCl
1-(4-Aminobutyl)guanidine sulfate 2482-00-0 0.66
2-Amino-1,4,5,6-tetrahydropyrimidine HCl 26893-39-0 0.65
Agmatine dihydrochloride 334-18-9 0.69
1-Methylguanidine HCl 21770-81-0 0.55
Table 2: Denaturation Efficiency of Guanidine Derivatives
Denaturant ΔGapp (Cal/mol·M⁻¹) Target Proteins
Guanidine HCl 1.9–4.1 Ribonuclease, lysozyme
Urea 1.1–2.1 α-Chymotrypsin, β-lactoglobulin

Biological Activity

1-(4-Aminobutyl)guanidine hydrochloride is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

This compound is a guanidine derivative, structurally related to agmatine, a known neurotransmitter. Its chemical structure allows it to interact with various biological targets, influencing multiple physiological pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), an enzyme involved in the metabolism of nitric oxide synthase inhibitors. This inhibition can lead to increased nitric oxide levels, which are crucial for cardiovascular health and other physiological functions .
  • Histamine Receptor Modulation : The compound exhibits antagonistic properties against histamine receptors, particularly H-2 receptors. It has been demonstrated to inhibit histamine-induced gastric acid secretion in animal models, suggesting its potential use in treating conditions like peptic ulcers .
  • Neurotransmitter Activity : As an isotopologue of agmatine, this compound can influence neurotransmitter systems, potentially affecting mood and cognitive functions. Studies indicate that it may play a role in neuroprotection and modulation of pain pathways .

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease therapies.
  • Anti-inflammatory Effects : Research indicates that it can reduce inflammation in animal models, as evidenced by decreased edema in the rat paw edema test. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Inhibition of hDDAH-1 : A study reported that N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine (related to 1-(4-Aminobutyl)guanidine) showed potent inhibition of hDDAH-1 with a Ki value of 18 μM. This highlights its role as a selective inhibitor with implications for cardiovascular disease treatment .
  • Histamine Activity Inhibition : In experimental models, the compound effectively inhibited gastric acid secretion stimulated by histamine, demonstrating its potential as a therapeutic agent for gastrointestinal disorders .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in neurodegenerative diseases .

Comparative Analysis

Activity Mechanism Potential Applications
Inhibition of hDDAH-1Increases nitric oxide levelsCardiovascular health
Histamine receptor antagonistReduces gastric acid secretionTreatment of peptic ulcers
AntimicrobialDisrupts microbial growthInfectious disease therapies
Anti-inflammatoryReduces edema and inflammationTreatment of inflammatory diseases
NeuroprotectiveProtects against oxidative stressNeurodegenerative disease management

Q & A

Q. What computational approaches can predict the metabolic pathways of this compound?

  • Answer:
  • In Silico Tools : Use software like MetaSite or GLORYx to simulate cytochrome P450-mediated oxidation and hydrolysis.
  • Metabolite Identification : Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
  • Stability Testing : Incubate the compound in simulated gastric fluid (SGF) to assess oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.